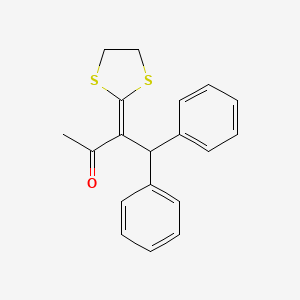
5-(Heptamethyltrisiloxanyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Heptamethyltrisiloxanyl)pentanoic acid: is a unique organosilicon compound characterized by the presence of a heptamethyltrisiloxane group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Heptamethyltrisiloxanyl)pentanoic acid typically involves the reaction of heptamethyltrisiloxane with a pentanoic acid derivative under specific conditions. One common method includes the hydrosilylation of an unsaturated pentanoic acid derivative with heptamethyltrisiloxane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Heptamethyltrisiloxanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The silicon atoms in the heptamethyltrisiloxane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted siloxane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Heptamethyltrisiloxanyl)pentanoic acid is used as a coupling agent in organic synthesis, facilitating the formation of complex molecules. It is also employed in the preparation of siloxane-based polymers and materials.
Biology: In biological research, this compound is used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its unique structural properties.
Medicine: The compound’s ability to modify surfaces makes it valuable in medical device coatings, improving their performance and longevity. It is also investigated for its potential in targeted drug delivery applications.
Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties enhance the performance of these materials in various applications.
Wirkmechanismus
The mechanism of action of 5-(Heptamethyltrisiloxanyl)pentanoic acid involves its interaction with various molecular targets. The heptamethyltrisiloxane group imparts hydrophobicity and flexibility to the molecule, allowing it to interact with hydrophobic surfaces and molecules. The pentanoic acid group can form hydrogen bonds and ionic interactions, facilitating its binding to specific targets. These interactions enable the compound to modify surfaces, enhance material properties, and deliver active agents in biological systems.
Vergleich Mit ähnlichen Verbindungen
- 5-(Triethoxysilyl)pentanoic acid
- 5-(Trimethylsilyl)pentanoic acid
- 5-(Dimethylsilyl)pentanoic acid
Comparison: 5-(Heptamethyltrisiloxanyl)pentanoic acid is unique due to the presence of the heptamethyltrisiloxane group, which imparts distinct hydrophobic and flexible properties compared to other similar compounds. This makes it particularly useful in applications requiring enhanced surface modification and material compatibility. The longer siloxane chain also provides greater flexibility and stability, making it more effective in certain industrial and biomedical applications.
Eigenschaften
CAS-Nummer |
860817-31-8 |
|---|---|
Molekularformel |
C12H30O4Si3 |
Molekulargewicht |
322.62 g/mol |
IUPAC-Name |
5-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]pentanoic acid |
InChI |
InChI=1S/C12H30O4Si3/c1-17(2,3)15-19(6,7)16-18(4,5)11-9-8-10-12(13)14/h8-11H2,1-7H3,(H,13,14) |
InChI-Schlüssel |
LBCLZCBDHRARSV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)

![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)

![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)
